molecular formula C16H20N2OSi B14242849 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile CAS No. 474743-86-7

5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile

Cat. No.: B14242849
CAS No.: 474743-86-7
M. Wt: 284.43 g/mol
InChI Key: SRKZZYFKGSLGLB-UHFFFAOYSA-N
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Description

5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structural features, including a methoxy group, a prop-2-en-1-yl side chain, a trimethylsilyl group, and a carbonitrile group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the methoxy group, the prop-2-en-1-yl side chain, the trimethylsilyl group, and finally the carbonitrile group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the carbonitrile group could yield an amine.

Scientific Research Applications

Chemistry

In chemistry, 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structural similarity to other bioactive indole derivatives suggests that it may have pharmacological properties worth exploring.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile include other indole derivatives with different substituents, such as:

  • 5-Methoxy-2-(trimethylsilyl)-1H-indole-1-carbonitrile
  • 3-(Prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
  • 5-Methoxy-3-(prop-2-en-1-yl)-1H-indole-1-carbonitrile

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, prop-2-en-1-yl side chain, trimethylsilyl group, and carbonitrile group makes it distinct from other indole derivatives and potentially useful for various applications.

Properties

CAS No.

474743-86-7

Molecular Formula

C16H20N2OSi

Molecular Weight

284.43 g/mol

IUPAC Name

5-methoxy-3-prop-2-enyl-2-trimethylsilylindole-1-carbonitrile

InChI

InChI=1S/C16H20N2OSi/c1-6-7-13-14-10-12(19-2)8-9-15(14)18(11-17)16(13)20(3,4)5/h6,8-10H,1,7H2,2-5H3

InChI Key

SRKZZYFKGSLGLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2CC=C)[Si](C)(C)C)C#N

Origin of Product

United States

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